![molecular formula C18H14ClFN2OS2 B2444930 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol CAS No. 860609-65-0](/img/structure/B2444930.png)
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol” is a chemical compound with the molecular formula C18H14ClFN2OS2. It has an average mass of 392.898 Da and a monoisotopic mass of 392.022003 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains sulfanyl groups attached to a 4-chlorophenyl group and a 4-fluorobenzyl group .Wissenschaftliche Forschungsanwendungen
Potential in Environmental Monitoring and Remediation
Chemicals with similar structures, especially those containing chlorophenyl and fluorobenzyl groups, have been studied for their environmental persistence and impact. For instance, compounds like polychlorinated dibenzothiophenes (PCDTs) and chlorophenols (CPs) are known for their presence in environmental samples, indicating pollution from industrial processes. These compounds, due to their stability and potential toxicity, necessitate the development of monitoring and remediation strategies. Given the structural resemblance, 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol could similarly serve as a target or model compound in environmental chemistry studies focusing on detection, fate, and remediation of persistent organic pollutants (Huntley et al., 1994).
Application in Organic Synthesis and Pharmaceutical Research
The compound's unique structure, featuring a pyrimidinol core substituted with chlorophenyl and fluorobenzyl groups, suggests potential utility in organic synthesis as an intermediate or a precursor for developing novel organic compounds, including pharmaceuticals. The literature reveals extensive studies on the synthesis of complex molecules that inhibit specific enzymes or act on certain receptors, hinting at the importance of structurally diverse molecules in drug discovery and development. For example, research on quinazolines and pyrimidines highlights the value of incorporating such units into conjugated systems for creating optoelectronic materials, but also their relevance in medicinal chemistry due to the biological activity associated with these heterocycles (Lipunova et al., 2018).
Role in Development of Chemosensors
Compounds featuring specific functional groups capable of interacting with metal ions or other analytes are valuable in the development of chemosensors. The presence of a pyrimidinol core, along with sulfanyl and fluorobenzyl substituents, could afford 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol unique electronic properties, making it a candidate for studying its interactions with metals or organic molecules. Such interactions are crucial in designing sensitive and selective sensors for environmental monitoring, medical diagnostics, and industrial process control. Research on fluorescent chemosensors, for example, illustrates the potential of structurally complex molecules in detecting various analytes with high selectivity and sensitivity (Roy, 2021).
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS2/c19-13-3-7-16(8-4-13)24-11-15-9-17(23)22-18(21-15)25-10-12-1-5-14(20)6-2-12/h1-9H,10-11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVUNZXWVVUBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

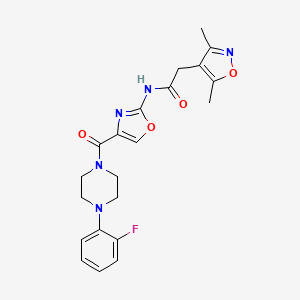
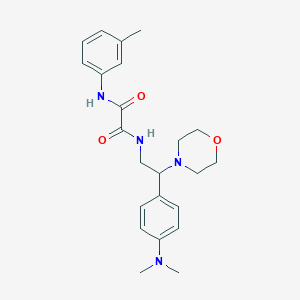
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)


![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)
![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B2444856.png)
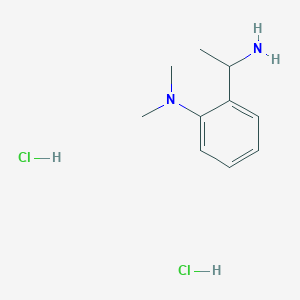
![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)
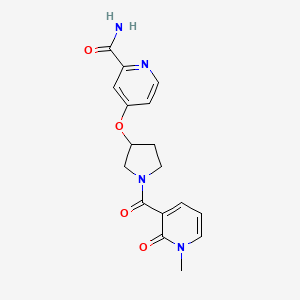
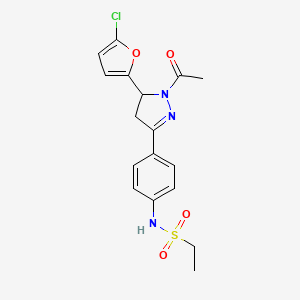
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
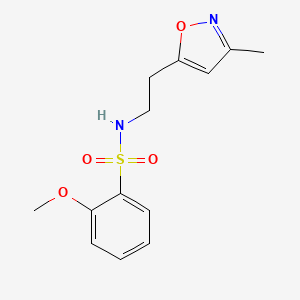
![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2444870.png)